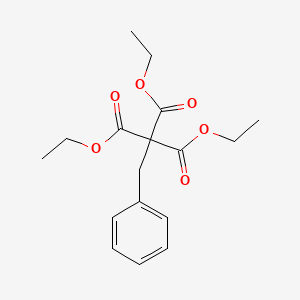
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is an organic compound with the molecular formula C17H22O6 It is a triester derivative of ethanetricarboxylic acid, where the central carbon is bonded to three carboxyl groups, each esterified with an ethyl group, and one of the carboxyl groups is substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester typically involves the esterification of 1,1,1-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the acid chloride derivative of ethanetricarboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.
化学反应分析
Types of Reactions
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Hydrolysis: Produces ethanetricarboxylic acid and ethanol.
Reduction: Yields triethyl 1,1,1-ethanetriol.
Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of the phenyl group.
科学研究应用
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
相似化合物的比较
Similar Compounds
1,1,2-Ethanetricarboxylic acid, triethyl ester: Similar structure but lacks the phenyl group.
1,1,1-Ethanetricarboxylic acid, triethyl ester: Similar structure but without the phenyl substitution.
1,1,1-Ethanetricarboxylic acid, 2-methyl-, 1,1,1-triethyl ester: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
属性
分子式 |
C17H22O6 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
triethyl 2-phenylethane-1,1,1-tricarboxylate |
InChI |
InChI=1S/C17H22O6/c1-4-21-14(18)17(15(19)22-5-2,16(20)23-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI 键 |
HWIHBWCNAGCMBF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


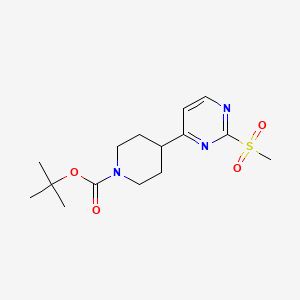

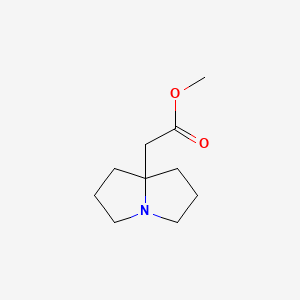
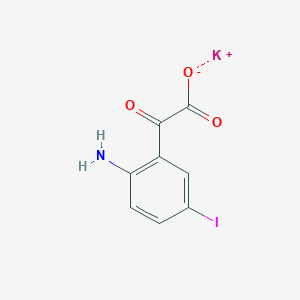

![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
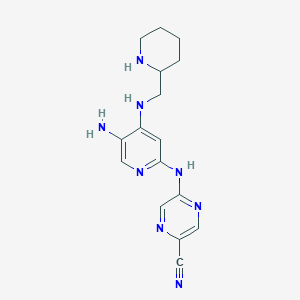
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
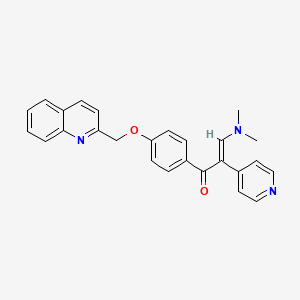
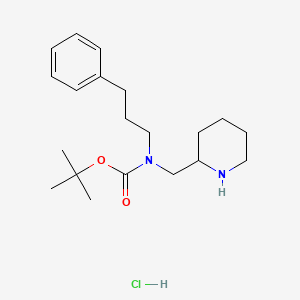
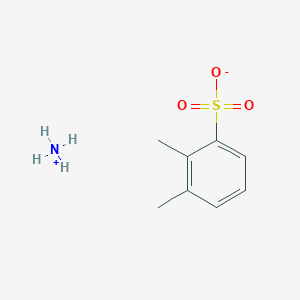
![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)

